N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
Synthesis Analysis
2,2’-Bithiophene can be polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molecular weight of 166.26 g/mol . It has a boiling point of 260 °C and a melting point of 32-33 °C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that derivatives of 2,2’-bithiophene are often used as hole transport materials (htms) for perovskite solar cells (pscs) . The compound could potentially interact with the perovskite material layer, which absorbs light, and the p-type semiconductor, which acts as the hole transport layer .
Mode of Action
Based on the properties of 2,2’-bithiophene derivatives, it can be inferred that the compound might interact with its targets by facilitating charge mobility . This is due to the π-electrons present in the system .
Biochemical Pathways
It’s known that 2,2’-bithiophene derivatives play a crucial role in the photovoltaic properties of perovskite solar cells . Therefore, it can be inferred that this compound might influence the electron transport pathways in these cells.
Pharmacokinetics
It’s known that 2,2’-bithiophene has a high gi absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the properties of 2,2’-bithiophene derivatives, it can be inferred that the compound might influence the efficiency of perovskite solar cells by facilitating charge mobility .
properties
IUPAC Name |
3-methyl-2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S3/c1-20-14-11-13(5-6-15(14)24-18(20)21)27(22,23)19-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPUAXMJLFGLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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